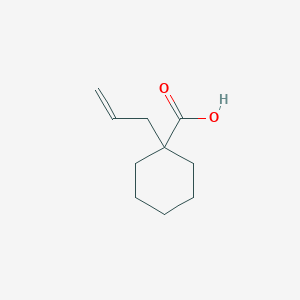

1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid

Cat. No. B3386282

M. Wt: 168.23 g/mol

InChI Key: UDJNPRFNQMRERB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04283420

Procedure details

300 cm3 of dry tetrahydrofuran (THF) and 40 g of diisopropylamine redistilled over calcium hydride were introduced into a 1 liter three-necked flask fitted with a condenser closed with a calcium chloride guard tube, a low-temperature thermometer, a mechanical stirrer and a nitrogen inlet tube. The solution was cooled to -20° C. and 220 cm3 of a 1.47 M solution of butyl-lithium in hexane were added. The addition was made in the course of 1 hour; the temperature of the mixture was kept at -10° C. 25.5 g (0.2 mole) of 1-cyclohexyl-carboxylic acid, dissolved in 50 cm3 of dry THF, were then introduced in the course of 20 minutes and the temperature of the whole was then raised gradually to 50° C. and this temperature was maintained for 2 hours. The yellow solution was cooled to -70° C. 15.3 g of dry allyl chloride were added and the mixture was stirred for a further 2 hours whilst allowing the temperature to return to ambient temperature, after which the whole was left to stand for 12 hours. The solution was concentrated in vacuo and then poured into 100 cm3 of ice-cold distilled water and 100 cm3 of hexane. The aqueous phase, which had been separated off, was acidified with dilute hydrochloric acid. The 1-allyl-1-cyclohexylcarboxylic acid obtained was extracted with ether. It was purified by distillation under reduced pressure and was in the form of a colourless liquid.

Yield

57%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:10](Cl)[CH:11]=[CH2:12]>O1CCCC1>[CH2:12]([C:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH:11]=[CH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)C(=O)O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

15.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for a further 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

300 cm3 of dry tetrahydrofuran (THF) and 40 g of diisopropylamine redistilled over calcium hydride

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were introduced into a 1 liter three-necked flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

closed with a calcium chloride guard tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

220 cm3 of a 1.47 M solution of butyl-lithium in hexane were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was made in the course of 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept at -10° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were then introduced in the course of 20 minutes

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature of the whole was then raised gradually to 50° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

this temperature was maintained for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The yellow solution was cooled to -70° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to return to ambient temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

after which the whole was left

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand for 12 hours

|

|

Duration

|

12 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was concentrated in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into 100 cm3 of ice-cold

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water and 100 cm3 of hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase, which had been separated off

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)C1(CCCCC1)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 57% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |